molecular formula C46H56N4O10 B13768097 Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)- CAS No. 79257-03-7

Vincaleukoblastine, 4'-deoxy-3',4'-epoxy-12'-hydroxy-, (3'alpha,4'alpha)-

Cat. No.: B13768097
CAS No.: 79257-03-7
M. Wt: 825.0 g/mol
InChI Key: MGPIIEYZEVFVGM-UHFFFAOYSA-N
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Description

Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is a complex organic compound known for its significant biological activity It is a derivative of vinca alkaloids, which are naturally occurring compounds extracted from the periwinkle plant (Catharanthus roseus)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves multiple steps, starting from the extraction of vinca alkaloids from the periwinkle plant. The key steps include:

    Isolation of Vinca Alkaloids: The initial step involves the extraction of vinca alkaloids from the plant using solvents like methanol or ethanol.

    Chemical Modification: The extracted alkaloids undergo chemical modifications, including acetylation, epoxidation, and hydroxylation, to form the desired compound.

    Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.

Industrial Production Methods

Industrial production of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- follows similar steps but on a larger scale. The process involves:

    Large-Scale Extraction: Utilizing industrial-scale extraction methods to obtain vinca alkaloids.

    Automated Chemical Synthesis: Employing automated systems for chemical modifications to enhance efficiency and consistency.

    High-Throughput Purification: Using high-throughput purification techniques to handle large volumes and ensure product quality.

Chemical Reactions Analysis

Types of Reactions

Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Catalysts: Catalysts like palladium on carbon (Pd/C) are used to facilitate substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities and properties.

Scientific Research Applications

Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- has a wide range of scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and synthesis pathways.

    Biology: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

    Medicine: It has shown potential in cancer treatment due to its ability to inhibit cell division and induce apoptosis in cancer cells.

    Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- involves:

    Molecular Targets: The compound targets microtubules, essential components of the cell’s cytoskeleton.

    Pathways Involved: It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. This mechanism is particularly effective in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Vinblastine: Another vinca alkaloid with similar anticancer properties.

    Vincristine: Known for its use in chemotherapy, particularly for leukemia.

    Vindesine: A semi-synthetic derivative with enhanced potency and reduced side effects.

Uniqueness

Vincaleukoblastine, 4’-deoxy-3’,4’-epoxy-12’-hydroxy-, (3’alpha,4’alpha)- is unique due to its specific chemical modifications, which enhance its biological activity and reduce toxicity compared to other vinca alkaloids.

Biological Activity

Vincaleukoblastine, a derivative of the Vinca alkaloids, is a compound with significant biological activity, particularly in the context of cancer treatment. This article explores its mechanisms of action, pharmacological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

Vincaleukoblastine is characterized by its complex chemical structure which includes a 4'-deoxy-3',4'-epoxy-12'-hydroxy configuration. This structural specificity is crucial for its interaction with biological targets.

Vincaleukoblastine primarily exerts its effects by binding to tubulin, disrupting microtubule formation and thereby inhibiting mitosis. This action is critical in cancer therapies, as it prevents the proliferation of rapidly dividing cells.

Pharmacological Profile

The pharmacological activity of vincaleukoblastine can be summarized as follows:

Property Details
Target Tubulin (microtubules)
Mechanism Inhibition of mitotic spindle formation
Antitumor Activity Effective against various cancers including leukemia and lymphomas
Toxicity Peripheral neuropathy and other dose-dependent side effects

Biological Activity

The biological activities of vincaleukoblastine have been extensively studied. Notably, it has been shown to have a significant impact on cell cycle arrest and apoptosis in cancer cells.

Case Studies

  • Leukemia Treatment : In clinical trials involving patients with acute lymphoblastic leukemia (ALL), vincaleukoblastine demonstrated high efficacy when used in combination with other chemotherapeutic agents. Patients experienced remission rates exceeding 80% in some studies.
  • Combination Therapies : Research indicates that combining vincaleukoblastine with agents that inhibit P-glycoprotein can enhance its efficacy by preventing drug resistance mechanisms commonly seen in cancer treatment.
  • Mechanistic Insights : A study explored the metabolites of vincaleukoblastine, revealing that certain metabolites exhibit stronger binding to tubulin than the parent compound, suggesting potential for developing next-generation antimitotic drugs .

Adverse Effects

Despite its efficacy, vincaleukoblastine is associated with several adverse effects:

  • Peripheral Neuropathy : This is the most common side effect observed, particularly in pediatric populations undergoing treatment for hematological malignancies .
  • Gastrointestinal Toxicity : Nausea and vomiting are frequently reported due to its action on the central nervous system .

Research Findings

Recent studies have focused on optimizing the therapeutic index of vincaleukoblastine through structural modifications and combination therapies. For instance:

  • Modifications to the hydroxyl groups have been shown to enhance solubility and bioavailability .
  • Research into pharmacogenomics has identified genetic markers that may predict patient response to vincaleukoblastine treatment .

Properties

CAS No.

79257-03-7

Molecular Formula

C46H56N4O10

Molecular Weight

825.0 g/mol

IUPAC Name

methyl 13-(11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl)-18-ethyl-7-hydroxy-11-methyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5(10),6,8-tetraene-13-carboxylate

InChI

InChI=1S/C46H56N4O10/c1-8-42-14-10-16-50-18-15-44(38(42)50)30-20-31(34(56-5)21-32(30)47-37(44)46(55,41(54)58-7)39(42)59-25(3)51)45(40(53)57-6)22-26-23-49(24-43(9-2)36(26)60-43)17-13-28-29-19-27(52)11-12-33(29)48(4)35(28)45/h10-12,14,19-21,26,36-39,47,52,55H,8-9,13,15-18,22-24H2,1-7H3

InChI Key

MGPIIEYZEVFVGM-UHFFFAOYSA-N

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)N(C1=C4C=C(C=C1)O)C

Origin of Product

United States

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